molecular formula C21H26N2O3S B2886912 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 899945-54-1

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No. B2886912
CAS RN: 899945-54-1
M. Wt: 386.51
InChI Key: PMGHEHDOQLOLTN-UHFFFAOYSA-N
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Description

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Synthetic Applications and Methodologies

  • Lithiation and Functionalization : Research has shown that lithiation of related compounds followed by reaction with various electrophiles can yield a wide range of side-chain substituted derivatives. This approach could potentially be applied to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide to access novel tetrahydroisoquinoline derivatives with diverse functional groups (Smith, El‐Hiti, & Hegazy, 2010).

  • Pictet–Spengler Cyclization : The Pictet–Spengler reaction has been employed to synthesize 1-benzoyl- and 1-pivaloyl-tetrahydroisoquinolines, suggesting a route for the synthesis of complex molecules starting from N-tosyl-β-phenethylamines. This methodology could be extrapolated to the synthesis of novel compounds starting from this compound (Silveira et al., 2001).

  • Steric Hindrance and Tautomerism : Research exploring steric hindrance's effect on Schiff bases' tautomerisation into tetrahydroquinazolines suggests that modifications on this compound could influence its tautomeric equilibrium. This provides insights into designing compounds with specific tautomeric forms, which could be crucial for their reactivity and biological activity (García-Deibe et al., 2015).

Potential Pharmacological Applications

  • Histone Deacetylase Inhibition : Tetrahydroquinoline derivatives have shown potential as histone deacetylase (HDAC) inhibitors, suggesting that this compound could serve as a scaffold for developing new HDAC inhibitors. These compounds hold promise for cancer therapy due to their ability to regulate gene expression by modifying chromatin structure (Liu et al., 2015).

  • Dopamine D3 Receptor Ligands : The structural similarity of tetrahydroisoquinoline derivatives to known dopamine D3 receptor antagonists suggests that this compound could potentially be modified to develop selective dopamine D3 receptor ligands. These compounds are of interest for their therapeutic potential in treating neuropsychiatric disorders (Mach et al., 2004).

properties

IUPAC Name

2,2-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-7-10-18(11-8-15)27(25,26)23-13-5-6-16-14-17(9-12-19(16)23)22-20(24)21(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGHEHDOQLOLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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